![molecular formula C19H15BrFN5O2 B2495784 N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260936-24-0](/img/structure/B2495784.png)
N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their complex fused tricyclic scaffolds, which are of interest due to their potential pharmacological activities. The compound features a triazoloquinoxaline core, substituted with various functional groups that contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related triazoloquinoxaline derivatives often involves a multi-step process that includes the Ugi four-component reaction (Ugi-4CR) for assembling N-(2-haloaryl)propynamide intermediates, followed by a copper-catalyzed tandem reaction. This methodology provides a diversified synthesis approach, allowing for rapid access to structurally varied scaffolds from readily available starting materials (An et al., 2017).
科学的研究の応用
Anticancer Potential
Recent research has explored the anticancer activity of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share structural similarities with N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide. These compounds have been studied for their effectiveness against human neuroblastoma and colon carcinoma cell lines, indicating potential as novel anticancer agents (Reddy et al., 2015).
Synthesis and Structural Diversity
The diversified synthesis of similar compounds, like 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, highlights the potential for developing structurally varied and complex fused tricyclic scaffolds. Such developments are crucial for expanding the range of biological activities and applications in scientific research (An et al., 2017).
Adenosine Receptor Antagonism and Antidepressant Potential
A class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, related to the compound , has shown promise as adenosine receptor antagonists and potential rapid-onset antidepressants. These findings suggest a new avenue for therapeutic applications in mood disorders and neurological conditions (Sarges et al., 1990).
H1-Antihistaminic Agents
Research into 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, which are structurally related, reveals their potential as new H1-antihistaminic agents. This indicates possible applications in treating allergic reactions and associated conditions (Alagarsamy et al., 2009).
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN5O2/c1-2-16-23-24-18-19(28)25(14-5-3-4-6-15(14)26(16)18)10-17(27)22-13-8-7-11(20)9-12(13)21/h3-9H,2,10H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATPVFFIGSRXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。